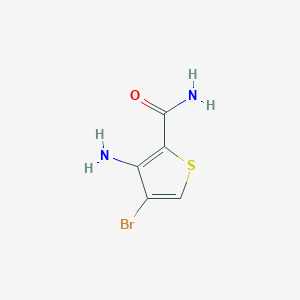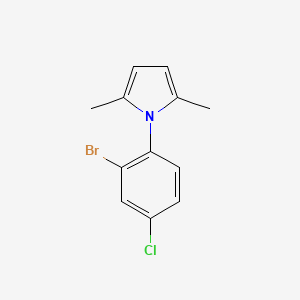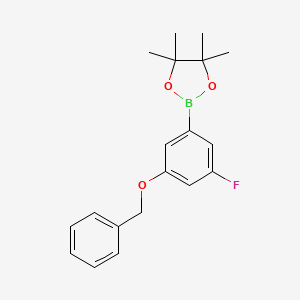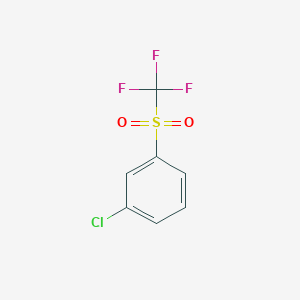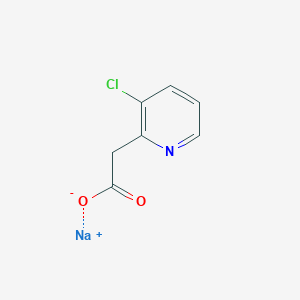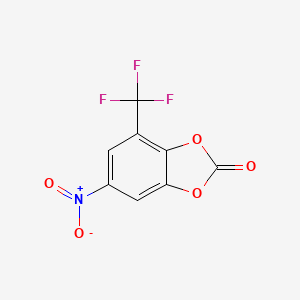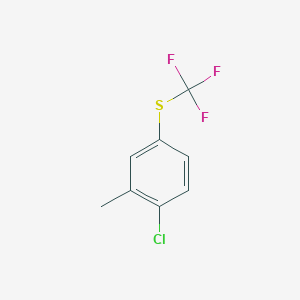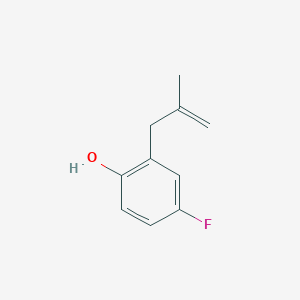
4-Fluoro-2-(2-methylallyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-2-(2-methylallyl)phenol” is a synthetic compound that belongs to the class of phenylpropenes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of phenols like “this compound” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .科学的研究の応用
Chemical Sensing and Detection 4-Fluoro-2-(2-methylallyl)phenol could potentially be used as a fluorophoric platform for the development of chemosensors. Research on similar compounds like 4-methyl-2,6-diformylphenol (DFP) has shown its effectiveness in detecting various analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of functional groups in these compounds offers opportunities to modulate their sensing capabilities for specific applications (Roy, 2021).
Synthesis and Manufacturing The compound's structure is relevant to the field of synthetic chemistry, where derivatives like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of various pharmaceuticals and chemicals. Research into practical syntheses of these intermediates highlights the importance of such compounds in industrial processes (Qiu, Gu, Zhang, & Xu, 2009).
Phenolic Compound Research Studies on bound phenolics in foods emphasize the significant role of phenolic compounds in health and nutrition. These compounds, including variants of this compound, are known for their antioxidant properties and their interactions with proteins, affecting food quality and potential health benefits (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).
Pharmacological Potential Phenolic compounds like chlorogenic acid have been explored for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. Similar compounds, such as this compound, may also have therapeutic potential due to their structural similarities and biological activities (Naveed et al., 2018).
Environmental and Material Sciences Research into synthetic phenolic antioxidants and their environmental occurrence and toxicity highlights the dual role of phenolic compounds as beneficial antioxidants in materials and potential environmental pollutants. Understanding the balance between these roles is crucial for the sustainable use of phenolic compounds in various applications (Liu & Mabury, 2020).
作用機序
The mechanism of action of phenolic compounds like “4-Fluoro-2-(2-methylallyl)phenol” is mainly due to their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol, a related compound, is a potent proteolytic agent that dissolves tissue on contact via proteolysis .
Safety and Hazards
特性
IUPAC Name |
4-fluoro-2-(2-methylprop-2-enyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYJHCWVLBBAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)
